2-Acetilpirrol

Descripción general

Descripción

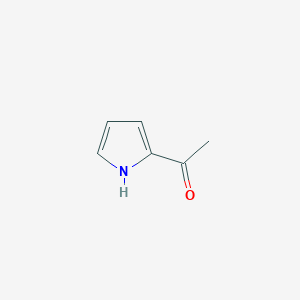

El 2-acetilpirrol es un compuesto orgánico que pertenece a la familia de los pirroles, caracterizado por un anillo de pirrol con un grupo acetilo unido en la segunda posición. Su fórmula molecular es C6H7NO, y es conocido por su aroma distintivo, a menudo descrito como similar al del maíz palomero . Este compuesto se encuentra en diversas fuentes naturales, incluyendo alimentos tostados, y juega un papel importante en la química del sabor.

Aplicaciones Científicas De Investigación

El 2-acetilpirrol tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Sus propiedades antioxidantes lo convierten en un objeto de estudio en los sistemas biológicos.

Medicina: Se está investigando su posible uso terapéutico debido a sus propiedades bioactivas.

Industria: Se utiliza en la industria del sabor y la fragancia por su aroma único.

Mecanismo De Acción

El mecanismo de acción del 2-acetilpirrol implica su interacción con diversos objetivos moleculares. Actúa como antioxidante al inhibir la oxidación del hexanal, un proceso que contribuye a sus efectos protectores en los sistemas biológicos . Las vías exactas y los objetivos moleculares aún se están investigando, pero su papel en la eliminación de radicales libres está bien documentado.

Compuestos similares:

2-Acetilfurano: Similar en estructura pero con un anillo de furano en lugar de un anillo de pirrol.

2-Acetiltiofeno: Contiene un anillo de tiofeno y se utiliza en aplicaciones similares.

2-Acetil-1-pirrolina: Conocido por su fuerte aroma, a menudo se encuentra en arroz y pan cocidos.

Singularidad: El this compound destaca por su aroma distintivo similar al del maíz palomero y sus superiores propiedades antioxidantes en comparación con otros compuestos que contienen pirrol . Su estructura única le permite participar en una variedad de reacciones químicas, convirtiéndolo en un compuesto versátil tanto en investigación como en aplicaciones industriales.

Análisis Bioquímico

Biochemical Properties

2-Acetylpyrrole is involved in biochemical reactions that contribute to the aroma of food products. It interacts with various enzymes and proteins during these reactions. For instance, it undergoes alkylation reaction with alkyl iodide in a benzene/solid KOH system in the presence of 18-crown-6 to yield the corresponding 1-alkyl derivative .

Cellular Effects

2-Acetylpyrrole has been found to protect primary cultured rat hepatocytes against D-galactosamine (GalN) cytotoxicity . This suggests that 2-Acetylpyrrole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it can undergo alkylation reactions with alkyl iodide, suggesting potential binding interactions with biomolecules

Temporal Effects in Laboratory Settings

It is known that 2-Acetylpyrrole is a stable compound, with a boiling point of 220°C

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of 2-Acetylpyrrole in animal models. It has been found to protect rat hepatocytes against cytotoxicity , suggesting potential therapeutic applications at certain dosages.

Metabolic Pathways

It is known to be a product of the Friedel–Crafts acylation of pyrrole , suggesting it may interact with enzymes or cofactors involved in this process.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 2-acetilpirrol puede sintetizarse mediante varios métodos. Un enfoque común implica la reacción de pirrol con anhídrido acético en presencia de un catalizador como el cloruro de zinc . Otro método incluye el uso de N,N-dimetilacetanida y oxicloruro de fósforo como reactivos .

Métodos de producción industrial: En entornos industriales, el this compound se produce a menudo mediante la síntesis de Paal-Knorr, que implica la ciclación de 2,5-hexanodíona con amoníaco o aminas primarias . Este método es favorecido por su eficiencia y escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones: El 2-acetilpirrol experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar ácido pirrol-2-carboxílico.

Reducción: La reducción de this compound puede producir 2-etilpirrol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los yoduros de alquilo y el hidróxido de potasio son reactivos típicos.

Productos principales:

Oxidación: Ácido pirrol-2-carboxílico.

Reducción: 2-Etilpirrol.

Sustitución: 1-Alquil-2-acetilpirrol.

Comparación Con Compuestos Similares

2-Acetylfuran: Similar in structure but with a furan ring instead of a pyrrole ring.

2-Acetylthiophene: Contains a thiophene ring and is used in similar applications.

2-Acetyl-1-pyrroline: Known for its strong aroma, often found in cooked rice and bread.

Uniqueness: 2-Acetylpyrrole stands out due to its distinctive popcorn-like aroma and its superior antioxidant properties compared to other pyrrole-containing compounds . Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Actividad Biológica

2-Acetylpyrrole is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer research and as a potential therapeutic agent. This article explores the biological activity of 2-acetylpyrrole, focusing on its mechanisms of action, synthesis, and the results of various studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

2-Acetylpyrrole is a pyrrole derivative characterized by an acetyl group at the 2-position. It can be synthesized through various methods, including aldol condensation reactions involving pyrrole derivatives and aldehydes. For example, studies have shown that 2-acetylpyrrole can be synthesized efficiently from reactions with substituted benzaldehydes under basic conditions, yielding products with notable yields ranging from 37% to 92% .

Research indicates that 2-acetylpyrrole exhibits significant biological activity through multiple mechanisms:

- Histone Deacetylase (HDAC) Inhibition : Recent studies have identified 2-acetylpyrrole as part of novel HDAC inhibitors. Specifically, compounds containing an N-linked 2-acetylpyrrole cap demonstrated potent inhibitory activity against HDAC1, with an IC50 value of 2.89 ± 0.43 μM, outperforming established inhibitors like chidamide (IC50 = 10.23 ± 1.02 μM) . This inhibition leads to increased acetylation of histones, promoting apoptosis in cancer cells.

- Anticancer Activity : The compound has shown promising results in various cancer cell lines. For instance, it was evaluated for anti-proliferative effects against human colon cancer (HCT-116), leukemia (HL-60), and myeloma (RPMI-8226) cell lines . The results indicated that derivatives of 2-acetylpyrrole could effectively inhibit cell growth and induce apoptosis.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of 2-acetylpyrrole:

- In Vitro Studies : A study focusing on the anti-proliferative properties of 2-acetylpyrrole derivatives revealed that several compounds exhibited significant activity against cancer cell lines. Notably, the introduction of specific substituents on the pyrrole ring influenced the potency and selectivity towards different HDAC isoforms .

- Molecular Docking Studies : Molecular docking simulations highlighted critical interactions between the carbonyl oxygen of the 2-acetylpyrrole cap and amino acid residues in the HDAC1 enzyme, suggesting a well-defined binding mode that contributes to its inhibitory effects .

- Pharmacokinetic Profiling : Preliminary pharmacokinetic assessments in animal models showed that derivatives of 2-acetylpyrrole possess favorable drug-like properties, including a reasonable clearance rate and bioavailability compared to other HDAC inhibitors . These findings underscore the potential for further development as therapeutic agents.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJQUJNPMOYEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047084 | |

| Record name | 2-Acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Light beige to yellowish fine crystals; Bready, walnut, licorice-like aroma | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 2-pyrrolyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water and ether, Soluble (in ethanol) | |

| Record name | Methyl 2-pyrrolyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1072-83-9 | |

| Record name | 2-Acetylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ACETYLPYRROLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1H-pyrrol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-pyrrol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K28W7PM6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 °C | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.